1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10ClFN2. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 4-chloro-3-fluoroaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine can be compared with similar compounds such as:
1-(4-Chloro-2-fluorophenyl)ethane-1,2-diamine: This compound has a similar structure but with the fluoro substituent at a different position, affecting its reactivity and applications.
1-(4-Chloro-3-methylphenyl)ethane-1,2-diamine:
1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine: The bromo substituent introduces different reactivity patterns compared to the chloro group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10ClFN2 |
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Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI Key |
GAOJCSQSPWZESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)Cl |
Origin of Product |
United States |
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